molecular formula C25H21ClN2O3S2 B2465266 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine CAS No. 895644-82-3

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine

Cat. No.: B2465266
CAS No.: 895644-82-3
M. Wt: 497.02
InChI Key: DBUVEDKQOILRSM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: The benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds under specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine
  • 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine

Uniqueness

The unique combination of substituents in 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,3-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-7-6-10-20(16(15)2)28-25-24(33(30,31)19-8-4-3-5-9-19)21(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUVEDKQOILRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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